Copper methane sulfonate

CAS No.: 54253-62-2

Cat. No.: VC3727298

Molecular Formula: CH4CuO3S

Molecular Weight: 159.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54253-62-2 |

|---|---|

| Molecular Formula | CH4CuO3S |

| Molecular Weight | 159.65 g/mol |

| IUPAC Name | copper;methanesulfonate |

| Standard InChI | InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |

| Standard InChI Key | SDFNZYMSEOUVIF-UHFFFAOYSA-N |

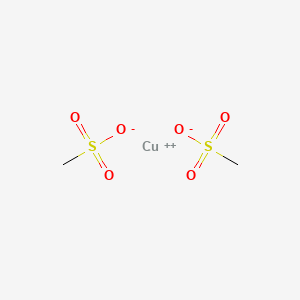

| SMILES | CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] |

| Canonical SMILES | CS(=O)(=O)O.[Cu] |

Introduction

Chemical Properties and Structure

Molecular Identity and Classification

Copper methane sulfonate, also known as copper(II) methanesulfonate, is identified by the CAS registry number 54253-62-2. It belongs to the class of metal sulfonate compounds, specifically characterized by the coordination of copper ions with methanesulfonic acid moieties. The compound exists with different formulations depending on the degree of hydration and coordination .

Physical and Chemical Properties

The physical and chemical properties of copper methane sulfonate are summarized in Table 1, which compiles data from multiple sources.

Table 1: Physical and Chemical Properties of Copper Methane Sulfonate

The compound demonstrates exceptional water solubility (862 g/L at 21°C), making it particularly useful for aqueous-phase reactions and processes requiring homogeneous conditions . The negative LogP value reported in some sources suggests hydrophilic character, which aligns with its high water solubility . The variations in reported molecular formula and associated properties likely reflect different hydration states of the compound, which is common for metal salts.

Synthesis Methods

Industrial Preparation Methods

The industrial synthesis of copper methane sulfonate has been detailed in a Chinese patent (CN103804240A), which outlines a process designed for efficiency and scalability . The preparation method involves multiple steps and reactants, operating under specific conditions to ensure high yield and purity.

The patented process involves the following key steps:

-

Reaction of concentrated hydrochloric acid with copper strips at a mass ratio of 4-6:1, conducted under increased pressure in the presence of chlorine for 3-7 hours .

-

Preparation of an intermediate by combining sodium sulfite solution and methane chloride at a mass ratio of 1:1.2-1.5 in a circulating mixing reactor, followed by stirring for 0.5-1 hour .

-

Addition of phosphorous oxychloride at a constant temperature of 120-150°C, with a mass ratio of phosphorous oxychloride to sodium sulfite of 1-2:1 .

-

Cooling of the resulting material to 20-30°C, extraction with xylene to obtain a supernatant, which is then transferred to an overhead tank .

-

Dropwise addition of the supernatant into the overhead tank over 2-3 hours, followed by reducing pressure to at least -0.097 MPa .

-

Distillation at 100-140°C for 1-2 hours to obtain a copper methane sulfonate solution .

-

Concentration by evaporation under reduced pressure, followed by filtration, cooling, and crystallization to obtain solid copper methane sulfonate .

The patent emphasizes that this method offers several advantages: simplicity, low production cost, high yield, and suitability for industrial-scale production. The process utilizes readily available raw materials and operates under controllable reaction conditions .

Applications in Catalysis

Esterification Reactions

One of the most significant applications of copper methane sulfonate is as a catalyst in esterification reactions. Research has shown that it functions effectively as a homogeneous-heterogeneous catalyst for the esterification of carboxylic acids with alcohols . This dual nature offers substantial advantages over conventional Lewis acid catalysts.

The compound demonstrates several key benefits in catalytic applications:

-

Enhanced recoverability compared to traditional Lewis acid catalysts .

-

Excellent catalytic activity, promoting efficient esterification reactions .

-

Superior reusability, maintaining activity through multiple reaction cycles .

These properties make copper methane sulfonate particularly valuable in industrial processes where catalyst recovery and reuse are economically significant factors.

Acylal Formation from Aldehydes

Building on its success in esterification, copper methane sulfonate has been investigated for additional catalytic applications. When combined with acetic acid, it forms an effective catalytic system for the chemoselective conversion of aldehydes to acylals at ambient temperature . This reaction pathway demonstrates the versatility of copper methane sulfonate as a catalyst beyond simple esterification reactions.

The chemoselectivity of this catalytic system is particularly noteworthy, as it enables the targeted transformation of aldehydes without affecting other functional groups that might be present in complex molecules . This selectivity expands the potential applications in fine chemical and pharmaceutical synthesis, where precise control over reaction pathways is essential.

Reaction Mechanisms and Catalytic Efficiency

Mechanism of Catalytic Action

The catalytic activity of copper methane sulfonate in esterification and related reactions can be attributed to the Lewis acidity of the copper(II) center, which coordinates with the carbonyl oxygen of carboxylic acids or aldehydes, thereby activating these groups toward nucleophilic attack . The methanesulfonate anions may also play a role in stabilizing reaction intermediates through hydrogen bonding or other non-covalent interactions.

The dual homogeneous-heterogeneous nature of copper methane sulfonate catalysis is particularly interesting from a mechanistic perspective. This suggests that the catalyst operates in solution but can be recovered as a solid phase under appropriate conditions, potentially through precipitation or crystallization triggered by reaction conditions or product formation .

Catalyst Recovery and Reusability

A distinctive feature of copper methane sulfonate is its "reaction-controlled recovery" capability. Unlike many homogeneous catalysts that require additional separation steps, copper methane sulfonate appears to undergo phase changes during or after the reaction that facilitate its separation from the reaction mixture . This property significantly enhances its practical utility in industrial applications by reducing the complexity and cost associated with catalyst recovery.

Studies have demonstrated excellent reusability, with the catalyst maintaining its activity through multiple reaction cycles . This persistence of catalytic activity indicates the robust nature of the copper methane sulfonate structure and its resistance to degradation under typical reaction conditions.

Comparative Advantages in Chemical Processing

Advantages over Traditional Catalysts

When compared to conventional Lewis acid catalysts used in esterification and acylal formation, copper methane sulfonate offers several distinct advantages:

-

Superior recoverability without requiring extensive separation procedures .

-

Enhanced stability in the presence of protic solvents and substrates, whereas many Lewis acids are deactivated under such conditions.

-

Reduced environmental impact due to efficient recovery and reuse capabilities .

-

Operational simplicity, as the catalyst transitions between homogeneous and heterogeneous states without additional processing .

These advantages position copper methane sulfonate as a more sustainable alternative to traditional catalysts in various organic transformations.

Industrial Relevance

The combined properties of high catalytic activity, excellent recoverability, and sustained performance through multiple cycles make copper methane sulfonate particularly valuable for industrial-scale processes . Industries requiring green chemistry approaches benefit from catalysts that can be efficiently recovered and reused, reducing waste generation and process costs.

Furthermore, the ability to function effectively at ambient temperature for some reactions (such as acylal formation) reduces energy requirements, contributing to more sustainable processing methods . These attributes align well with increasing industrial emphasis on environmental responsibility and process efficiency.

Physical and Chemical Stability

Thermal and Chemical Resistance

Copper methane sulfonate demonstrates considerable thermal stability, as evidenced by its application in reactions conducted at temperatures ranging from ambient to 150°C . This thermal resilience makes it suitable for a variety of reaction conditions.

The compound also exhibits good chemical stability in the presence of various functional groups and solvents, which extends its potential applications across different chemical environments. This stability is particularly important for catalytic applications, where the catalyst must maintain its integrity throughout the reaction cycle .

Solubility Characteristics

With its remarkably high water solubility (862 g/L at 21°C), copper methane sulfonate offers excellent processing options in aqueous systems . This property facilitates green chemistry approaches that aim to reduce or eliminate the use of hazardous organic solvents.

The compound's solubility characteristics contribute to its versatility in both homogeneous and heterogeneous catalysis, allowing for flexible application across different reaction systems and separation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume